N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide
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Overview
Description
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes an imidazo[1,2-a]pyridine moiety, which is fused with a phenoxybenzenesulfonamide group, making it a unique and potentially valuable molecule in various scientific fields.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit antifungal activity against candida spp, including several multidrug-resistant strains . They have also shown potential as anticancer agents against breast cancer cells , and as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) .
Mode of Action
Similar imidazo[1,2-a]pyridine derivatives have been found to inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against sterol 14-alpha demethylase (cyp51) . Ergosterol is an essential component of the fungal cell membrane, and its inhibition can lead to cell death .
Biochemical Pathways
The inhibition of ergosterol biosynthesis is a key pathway affected by similar compounds . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Pharmacokinetics
Similar compounds have been analyzed for their admet properties . It’s important to note that these properties can significantly impact the bioavailability of the compound .
Result of Action
The result of the compound’s action is the inhibition of fungal growth, specifically Candida spp., including several multidrug-resistant strains . The compound exhibits minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida spp .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines are known to interact with various enzymes, proteins, and other biomolecules . For instance, some imidazo[1,2-a]pyridine derivatives have shown inhibitory activities against acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase .
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown significant activity against various types of cells . For example, certain derivatives have demonstrated potent anticancer activity against breast cancer cells .
Temporal Effects in Laboratory Settings
Some imidazo[1,2-a]pyridine derivatives have shown long-lasting inhibitory effects on certain pathogens .
Metabolic Pathways
Imidazo[1,2-a]pyridine derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
The synthesis of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of α-bromoketones with 2-aminopyridines to form imidazo[1,2-a]pyridines . This reaction can be carried out under mild conditions using toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The resulting imidazo[1,2-a]pyridine can then be further functionalized to introduce the phenoxybenzenesulfonamide group through various coupling reactions.
Chemical Reactions Analysis
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation methods, such as with TBHP.
Substitution: It can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine moiety, using reagents like bromine or iodine.
Cyclization: The imidazo[1,2-a]pyridine core can be formed through cyclization reactions involving 2-aminopyridines and ketones.
Scientific Research Applications
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as an anticancer agent, particularly against breast cancer cells.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide can be compared with other imidazopyridine derivatives, such as:
N-(pyridin-2-yl)amides: These compounds share a similar core structure but differ in their functional groups.
3-bromoimidazo[1,2-a]pyridines: These derivatives have a bromine atom at the 3-position, which can significantly alter their chemical properties and biological activities.
Imidazo[1,5-a]pyridine derivatives: These compounds have a different nitrogen positioning in the ring structure, leading to varied pharmacological profiles.
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-28(26,22-14-13-17-16-24-15-5-4-8-21(24)23-17)20-11-9-19(10-12-20)27-18-6-2-1-3-7-18/h1-12,15-16,22H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUFDLOAVWZNAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCCC3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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